![molecular formula C10H7ClF6N2O2S B3042961 N1-(2-chloroethanimidoyl)-3,5-di(trifluoromethyl)benzene-1-sulphonamide CAS No. 680579-96-8](/img/structure/B3042961.png)
N1-(2-chloroethanimidoyl)-3,5-di(trifluoromethyl)benzene-1-sulphonamide
Overview
Description
N1-(2-chloroethanimidoyl)-3,5-di(trifluoromethyl)benzene-1-sulphonamide, commonly known as CFTRinh-172, is a small molecule inhibitor that has been extensively used in scientific research to study the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that plays a crucial role in maintaining the balance of electrolytes and fluids in various organs of the human body, including the lungs, pancreas, and intestines. CFTR dysfunction is associated with several genetic disorders, including cystic fibrosis (CF), which affects approximately 70,000 people worldwide. CFTRinh-172 has been shown to selectively inhibit CFTR channel activity and has become an essential tool for investigating the physiology and pathophysiology of CFTR.
Scientific Research Applications
Organocatalysis
This compound can be used in organocatalysis . Organocatalysts are small organic molecules that can accelerate chemical reactions. They are a key feature in many organic transformations, and the 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts .
Catalyst Development
The compound is a privileged motif for catalyst development . Catalysts are substances that increase the rate of a chemical reaction by reducing the energy barrier of the reaction. They are crucial in many industrial processes.
Fragment-Based Covalent Ligand Discovery
This compound can be used as a “scout” fragment in fragment-based covalent ligand discovery . This process involves identifying small chemical fragments, which may bind only weakly to the biological target, and then linking them together to produce more potent compounds.
Targeted Protein Degradation
It can be incorporated into bifunctional tools such as electrophilic PROTAC® molecules for targeted protein degradation . This is a therapeutic strategy that aims to selectively degrade disease-causing proteins in the body.
Synthesis of Antanacathartic Drugs
The compound is an important intermediate in the synthesis of the antanacathartic drugs aprepitant, rolapitant, and fosaprepitant . These drugs function as NK-1 receptor antagonists and are used for the treatment of chemotherapy-induced nausea and vomiting .
Activation of Small Molecules
The compound can be used in the activation of small molecules such as CO2 . This activation can be used in the synthesis of heterocycles and other aromatic systems .
properties
IUPAC Name |
N'-[3,5-bis(trifluoromethyl)phenyl]sulfonyl-2-chloroethanimidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF6N2O2S/c11-4-8(18)19-22(20,21)7-2-5(9(12,13)14)1-6(3-7)10(15,16)17/h1-3H,4H2,(H2,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYABOKCHUABDAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)S(=O)(=O)N=C(CCl)N)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)S(=O)(=O)/N=C(/CCl)\N)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF6N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-chloroethanimidoyl)-3,5-di(trifluoromethyl)benzene-1-sulphonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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